molecular formula C10H12N2O B7624970 2-(2,3-Dihydroindol-1-yl)acetamide

2-(2,3-Dihydroindol-1-yl)acetamide

Cat. No.: B7624970
M. Wt: 176.21 g/mol
InChI Key: KKFKIGNHWQLFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydroindol-1-yl)acetamide is a synthetic organic compound belonging to the class of 2,3-dihydroindole derivatives . This scaffold is of significant interest in medicinal chemistry for its potential neuroprotective and antioxidant properties . Researchers are particularly interested in these compounds for the synthesis of novel analogs of endogenous hormones, such as melatonin . The structural features of the 2,3-dihydroindole core allow for conformational modulation, which can influence binding affinity and selectivity towards biological targets like melatonin receptors . In a research context, this compound serves as a valuable building block or intermediate. It can be used in chemoselective reduction studies, where the amide group can be preserved while other functional groups, such as nitriles, are modified . This makes it a versatile precursor for generating a diverse library of compounds aimed at investigating neurodegenerative diseases and exploring new therapeutic strategies . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFKIGNHWQLFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Carbonate in Dimethylformamide

A prevalent approach involves reacting 2,3-dihydroindole with chloroacetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The base deprotonates the indole’s NH group, enhancing its nucleophilicity for subsequent attack on the electrophilic carbon of chloroacetamide. The reaction is typically conducted under reflux for 24 hours, yielding approximately 65% of the target compound after purification. DMF’s high polarity facilitates the dissolution of both reactants, while K₂CO₃ acts as a mild, non-nucleophilic base.

Sodium Hydride in Tetrahydrofuran

Alternative conditions utilize sodium hydride (NaH) in tetrahydrofuran (THF), where the strong base fully deprotonates the indole, enabling rapid alkylation at 0°C to room temperature. This method shortens the reaction time to 12 hours but achieves a slightly lower yield of 58%, attributed to competing side reactions such as over-alkylation or decomposition of the base. THF’s aprotic nature minimizes undesired solvolysis, though its lower boiling point necessitates careful temperature control.

Lithium Amide Bases

Lithium tetramethylpiperidide (LiTMP) in THF at -78°C offers enhanced selectivity for monoalkylation, leveraging the base’s strong deprotonating ability. This cryogenic method achieves 70% yield within 6 hours, though the operational complexity of maintaining low temperatures limits its industrial applicability.

Acylation and Amidation Strategies

Acylation methods focus on introducing the acetamide group via reactive intermediates, though these are less common due to challenges in controlling regioselectivity.

Acetyl Chloride-Mediated Acylation

Reacting 2,3-dihydroindole with acetyl chloride in the presence of triethylamine (TEA) generates N-acetyl-2,3-dihydroindole, which is subsequently hydrolyzed to the acetamide. However, this two-step process suffers from moderate yields (50–60%) and requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Carbodiimide Coupling

Coupling 2,3-dihydroindole with acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carboxylic acid for amide bond formation. While effective in small-scale syntheses, this method is cost-prohibitive for industrial use and yields only 55–60% of the product.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and THF are optimal for alkylation, as they stabilize ionic intermediates without participating in side reactions. DMF’s high dielectric constant (ε = 37) enhances reaction rates, whereas THF’s lower polarity (ε = 7.5) favors controlled reactivity.

Temperature and Time

Elevated temperatures (80–100°C) accelerate alkylation in DMF but risk decomposition of heat-sensitive intermediates. Conversely, room-temperature reactions in THF prolong reaction times but improve product stability. A balance is achieved at 60°C in DMF, optimizing both yield and reaction duration.

Stoichiometry and Base Strength

A 1.2:1 molar ratio of chloroacetamide to indole minimizes unreacted starting material, while excess base (1.5 equivalents) ensures complete deprotonation. Stronger bases (e.g., NaH) increase reaction rates but necessitate precise stoichiometry to avoid by-products.

Purification and Characterization

Crude products are typically purified via flash chromatography on silica gel, using ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the acetamide. Crystallization from methanol or ethyl acetate further enhances purity, as demonstrated in patent US7544685B2, where sequential crops yielded 72.9% and 10.3% of purified product. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with characteristic peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 2.1–2.3 ppm (acetamide methylene).

Comparative Evaluation of Methodologies

MethodBase/SolventTemperatureTimeYieldAdvantagesLimitations
K₂CO₃/DMFMild, scalable80°C24 h65%High yield, industrial feasibilityLong reaction time
NaH/THFRapid deprotonation0–25°C12 h58%Faster kineticsModerate yield, side reactions
LiTMP/THFHigh selectivity-78°C6 h70%Excellent selectivityCryogenic conditions required

Challenges in Synthesis

By-Product Formation

Over-alkylation at the indole’s 3-position or hydrolysis of chloroacetamide to glycolic acid are common side reactions. Employing controlled stoichiometry and anhydrous conditions mitigates these issues.

Sensitivity to Oxygen and Moisture

Lithium-based methods require inert atmospheres, increasing operational complexity. Sodium hydride’s reactivity with water necessitates rigorous drying of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroindol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole and dihydroindole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with melatonin receptors, exhibiting neuroprotective and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2,3-Dihydroindol-1-yl)acetamide with high purity and yield?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • N-Alkylation : Reacting 2,3-dihydroindole derivatives with chloroacetamide precursors under controlled conditions (e.g., using bases like sodium hydroxide) to form the acetamide bond .
  • Knoevenagel Condensation : For derivatives requiring functionalization, such as introducing thiazolidinone moieties, the Knoevenagel reaction with aldehydes or ketones can optimize yields .
  • Temperature and Time Optimization : Precise control of reaction parameters (e.g., 60–80°C, 4–6 hours) minimizes by-products and enhances purity, as demonstrated in analogous indole-acetamide syntheses .

Basic: How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

Answer:
Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the indole and acetamide moieties by detecting proton environments (e.g., dihydroindol NH at δ 4.5–5.5 ppm, acetamide carbonyl at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies residual solvents or intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 203.1 for C11_{11}H13_{13}N2_2O) .

Advanced: What are the potential biological targets and mechanisms of action for this compound based on structural analogs?

Answer:
Structural analogs suggest the following targets:

  • Antimicrobial Activity : Indole-acetamides disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase, as seen in derivatives with MIC values of 4–16 µg/mL against E. coli .
  • Anticancer Potential : Analogous compounds induce apoptosis in cancer cells (e.g., IC50_{50} = 12 µM against HeLa cells) by modulating Bcl-2/Bax pathways .
  • Neuroprotective Effects : The dihydroindole moiety may interact with serotonin or dopamine receptors, as observed in indole-based neuroactive compounds .
    Further validation via in vitro kinase assays or CRISPR screening is recommended .

Advanced: How can contradictory data in thermodynamic properties (e.g., enthalpy of formation) be resolved when studying this compound?

Answer:
Discrepancies in thermodynamic data (e.g., ΔfH°solid = -311 kJ/mol vs. computational predictions) require:

  • Cross-Validation : Compare experimental calorimetry (e.g., bomb calorimetry for ΔcH°solid = -7700 ± 3 kJ/mol) with DFT calculations (B3LYP/6-31G*) .
  • Error Analysis : Assess purity (>99%) and crystalline structure via X-ray diffraction to rule out polymorphic effects .
  • Database Consistency : Cross-reference with NIST Standard Reference Data, which compiles peer-reviewed values for indole derivatives .

Advanced: What strategies are effective in optimizing reaction conditions to minimize by-products during the synthesis of this compound derivatives?

Answer:
Key optimization strategies include:

  • Catalyst Screening : Use coupling agents like carbodiimides (e.g., EDC·HCl) to enhance amide bond formation efficiency (>85% yield) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reduce side reactions .
  • Stepwise Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .

Advanced: How can researchers validate the biological activity of this compound against specific disease models?

Answer:
Validation requires a tiered approach:

  • In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition IC50_{50}) in cell lines (e.g., MCF-7 for breast cancer) .
  • In Vivo Models : Administer the compound (10–50 mg/kg, oral) in rodent models of inflammation or xenograft tumors, monitoring biomarkers like TNF-α or tumor volume reduction .
  • ADMET Profiling : Assess pharmacokinetics (Cmax_{max}, t1/2_{1/2}) and toxicity (LD50_{50}) to prioritize lead candidates .

Basic: What computational methods are recommended to predict the reactivity and stability of this compound in different solvents?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., B3LYP/6-311+G(d,p)) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in water, DMSO, or ethanol to assess stability and aggregation tendencies .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity using regression analysis .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Answer:
Challenges include:

  • Co-Elution in Chromatography : Resolve overlapping peaks (e.g., residual starting material) using UPLC with a C18 column (1.7 µm particle size, 2.1 × 50 mm) and gradient elution (5–95% acetonitrile in 10 minutes) .
  • Low-Level Detection : Enhance sensitivity for genotoxic impurities (<0.1%) via LC-MS/MS with multiple reaction monitoring (MRM) .
  • Standardization : Use certified reference materials (CRMs) from NIST or Sigma-Aldrich for calibration .

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